r-7-Monohydroxy aminotetralin

Description

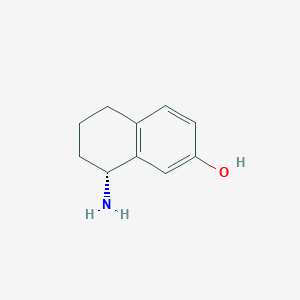

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(8R)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m1/s1 |

InChI Key |

SXQYMLTXGOSXPE-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC(=C2)O)N |

Canonical SMILES |

C1CC(C2=C(C1)C=CC(=C2)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Aminotetralin Derivatives

Strategies for the Synthesis of Aminotetralin Core Structures

The construction of the fundamental aminotetralin framework can be achieved through several synthetic pathways. One common strategy involves the metal-catalyzed ring-opening reactions of heterobicyclic alkenes, which allows for the generation of a series of 1-aminotetralin scaffolds. scribd.com Another versatile approach is the asymmetric catalytic aziridination of dihydronaphthalenes. This method, often catalyzed by copper complexes, produces aziridines that can be subsequently ring-opened to yield substituted 2-aminotetralins. researchgate.netnih.gov The yields and enantioselectivity of this aziridination step can be influenced by the nature of the nitrene precursor used. researchgate.net

Furthermore, the aminotetralin core can be assembled starting from readily available precursors like 2-naphthoic acid, which can be converted to 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (B1609782) through a multi-step sequence involving bromination, esterification, methoxy (B1213986) substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis. researchgate.net Additionally, functionalized aryl-lithium reagents have been employed in annulation sequences to construct the aminotetralin system. acs.org The synthesis of aminotetralin derivatives can also be accomplished starting from 2-amino-1-tetralone. nih.gov

A notable strategy for producing chiral 2-aminotetralin derivatives involves a diastereoselective imine-reducing step. For instance, the synthesis of a specific (R)-2-aminotetralin nucleus was achieved on a large scale using (S)-1-phenylethylamine, which served as both a source of the amine functionality and a stereo-directing group. researchgate.net This approach highlights the importance of strategic chiral auxiliary selection in controlling the stereochemistry of the final product.

Enantioselective Synthesis and Resolution of r-7-Monohydroxy Aminotetralin and its Analogues

The biological activity of aminotetralin derivatives is often highly dependent on their absolute stereochemistry. cdnsciencepub.com This has driven the development of methods to obtain enantiomerically pure compounds, either through asymmetric synthesis or by resolving racemic mixtures.

Enzymatic methods have also proven effective for enantioselective synthesis. Reductive amination, a key transformation for creating chiral amines, can be catalyzed by enzymes like imine reductases (IREDs). researchgate.net For example, an NADP(H)-dependent reductive aminase from Aspergillus oryzae has been shown to catalyze the coupling of various carbonyl compounds with amines, achieving high conversions and enantiomeric excess. researchgate.net This biocatalytic approach has been successfully applied to the synthesis of precursors for several pharmaceutically important molecules. researchgate.net

Chromatographic and Chemical Resolution Techniques

When asymmetric synthesis is not employed, the separation of enantiomers from a racemic mixture becomes essential. Both chromatographic and chemical methods are widely used for this purpose.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for resolving enantiomers of aminotetralin derivatives. acs.orgresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad enantioselectivity. researchgate.net For instance, the enantiomers of certain tetrahydronaphthalenic derivatives have been successfully separated using cellulose-based chiral stationary phases. acs.org The choice of mobile phase is critical, with normal organic phases often providing better separation for aromatic compounds due to hydrogen bonding and π-π interactions between the analyte and the CSP. researchgate.net Simulated moving bed (SMB) chromatography, a continuous chromatographic process, has also been employed for the large-scale separation of enantiomers. google.com

Chemical Resolution: Classical resolution involving the formation of diastereomeric salts with a chiral resolving agent is a well-established method. Chiral acids, such as tartaric acid and mandelic acid, are commonly used to resolve racemic aminotetralins. google.com For example, (±)-2-amino-5-methoxytetralin was resolved using (S)-mandelic acid to yield the (S)-enantiomer with high enantiomeric excess. researchgate.net Similarly, racemic 2-(N-propylamino)-5-methoxytetralin can be resolved by treatment with a chiral diaroyltartaric acid. google.com The resulting diastereomeric salts can then be separated by crystallization, followed by liberation of the enantiomerically pure amine. While effective, the maximum theoretical yield for such classical resolutions is 50%. google.com

Enzymatic resolution offers an alternative to chemical methods. Lipases, for instance, can selectively hydrolyze a racemic ester, yielding one enantiomer of the alcohol with high enantiomeric excess. capes.gov.br This method has been used to prepare key intermediates for pharmacologically active 2-aminotetralins. capes.gov.br

Elucidation of Structure Activity Relationships Sar for R 7 Monohydroxy Aminotetralin

Influence of Aromatic Ring Hydroxylation on Receptor Interaction

The position and number of hydroxyl groups on the aromatic ring of the aminotetralin core are critical determinants of affinity and selectivity for different dopamine (B1211576) receptor subtypes. This functionalization directly mimics the catechol moiety of dopamine, with the hydroxyl group(s) participating in crucial hydrogen bonding interactions within the receptor's binding pocket.

The regiochemistry of monohydroxylation significantly alters the pharmacological profile. The 7-hydroxy substitution, as seen in (R)-7-hydroxy-2-aminotetralin, is optimal for high-affinity and selective interaction with the D2-like family of dopamine receptors (D2, D3, D4). The 7-position hydroxyl group is believed to mimic the meta-hydroxyl of dopamine, which is considered essential for D2 receptor agonist activity. This orientation allows it to act as a hydrogen bond donor to a key serine residue within the fifth transmembrane domain (TM5) of D2 and D3 receptors.

In contrast, placing the hydroxyl group at the 5-position results in a compound, 5-hydroxy-2-aminotetralin, with a markedly different profile. The 5-hydroxy isomer generally exhibits lower affinity for D2 receptors and either gains affinity for D1 receptors or acts as a mixed D1/D2 agonist. This demonstrates that the 7-position is superior for conferring D2/D3 selectivity, while the 5-position promotes a less selective, D1-inclusive profile. The data in Table 1 quantitatively illustrates this divergence in receptor affinity based on hydroxyl position.

While monohydroxylation at the 7-position yields D2/D3 selectivity, the introduction of a second hydroxyl group to form a catechol structure—creating dihydroxy-aminotetralins—further modifies receptor activity. The two primary dihydroxy analogs are 5,6-dihydroxy-2-aminotetralin (A-5,6-DTN) and 6,7-dihydroxy-2-aminotetralin (B1665609) (A-6,7-DTN).

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM) of Hydroxylated Aminotetralin Analogs

This table presents binding affinity data (Ki values) for various aminotetralin isomers at human dopamine receptors. Lower Ki values indicate higher binding affinity. You can sort the table by clicking on the column headers.

| Compound | Dopamine D1 Ki (nM) | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) |

|---|---|---|---|

| (R)-7-Hydroxy-2-aminotetralin | 4600 | 40 | 9.5 |

| (R)-5-Hydroxy-2-aminotetralin | 85 | 350 | 120 |

| (R)-5,6-Dihydroxy-2-aminotetralin (A-5,6-DTN) | 11 | 39 | 25 |

| (R)-6,7-Dihydroxy-2-aminotetralin (A-6,7-DTN) | 1900 | 2.8 | 1.5 |

Stereochemical Dependence of Pharmacological Activity

The aminotetralin structure contains a stereocenter at the C2 position, where the amino group is attached. The absolute configuration at this center—designated as either (R) or (S)—has a profound and decisive impact on the compound's interaction with dopamine receptors.

Pharmacological studies consistently demonstrate high stereoselectivity for the aminotetralin scaffold at dopamine receptors. The (R)-enantiomer of 7-hydroxy-2-aminotetralin is significantly more potent and active as a dopamine D2/D3 receptor agonist than its corresponding (S)-enantiomer.

The (S)-enantiomer, (S)-7-hydroxy-2-aminotetralin, exhibits dramatically lower affinity for D2 and D3 receptors, often by two to three orders of magnitude. In some functional assays, the (S)-enantiomer is nearly inactive or may possess weak antagonist properties. This stark difference in activity highlights that the three-dimensional arrangement of the pharmacophoric elements (the aromatic ring, hydroxyl group, and amino group) must match a specific complementary geometry within the receptor binding site. The (R)-configuration achieves this optimal spatial orientation, whereas the (S)-configuration does not.

In the context of stereopharmacology, the more potent enantiomer is termed the eutomer , while the less potent one is the distomer . For 7-hydroxy-2-aminotetralin, the (R)-enantiomer is unequivocally identified as the eutomer for dopamine D2 and D3 receptor agonism. The (S)-enantiomer is the distomer.

The absolute (R)-configuration places the protonated amino group in a pseudo-equatorial position relative to the tetralin ring system. This specific conformation allows it to form a critical ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of dopamine receptors, while simultaneously positioning the 7-hydroxyl group for its hydrogen bonding interaction in TM5. The (S)-configuration fails to achieve this precise dual interaction, leading to its greatly diminished affinity and efficacy.

Table 2: Stereoselectivity in Binding Affinity (Ki, nM) for 7-Hydroxy-2-aminotetralin Enantiomers

This table compares the binding affinities of the (R)- and (S)-enantiomers, illustrating the high degree of stereoselectivity at dopamine receptors. You can sort the table by clicking on the column headers.

| Enantiomer | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) |

|---|---|---|

| (R)-7-Hydroxy-2-aminotetralin (Eutomer) | 40 | 9.5 |

| (S)-7-Hydroxy-2-aminotetralin (Distomer) | 5800 | 1200 |

Role of N-Substituents and Amino Group Modifications

Modification of the primary amino group (-NH2) at the C2 position provides another avenue for modulating the pharmacological profile. (R)-7-hydroxy-2-aminotetralin, as a primary amine, possesses intrinsic high-affinity agonist activity. However, substitution on the nitrogen atom can further enhance potency and selectivity.

The general SAR trend shows that increasing the size of N-alkyl substituents from methyl to propyl progressively increases affinity and efficacy at D2 and D3 receptors. The introduction of two n-propyl groups, yielding (R)-7-hydroxy-2-(dipropylamino)tetralin or 7-OH-DPAT, results in a compound with exceptionally high affinity and selectivity for D2/D3 receptors. This enhancement is attributed to the n-propyl groups accessing and occupying a hydrophobic pocket within the receptor, providing additional favorable binding interactions not available to the unsubstituted primary amine. While the primary amine of (R)-7-hydroxy-2-aminotetralin is highly effective, N-dipropylation represents a key optimization for maximizing potency within this chemical series.

Table 3: Effect of N-Substitution on Dopamine Receptor Binding Affinity (Ki, nM)

This table compares the primary amine ((R)-7-OH-AT) with its N,N-dipropylated analog ((R)-7-OH-DPAT) to demonstrate the impact of N-alkylation. You can sort the table by clicking on the column headers.

| Compound (R-enantiomer) | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) |

|---|---|---|

| 7-Hydroxy-2-aminotetralin (Primary Amine) | 40 | 9.5 |

| 7-Hydroxy-2-(dipropylamino)tetralin (Tertiary Amine) | 1.8 | 0.7 |

Table of Compound Names Mentioned

| Full Chemical Name | Common Abbreviation / Trivial Name |

| (R)-7-hydroxy-2-aminotetralin | (R)-7-OH-AT |

| (S)-7-hydroxy-2-aminotetralin | (S)-7-OH-AT |

| (R)-5-hydroxy-2-aminotetralin | (R)-5-OH-AT |

| (R)-5,6-dihydroxy-2-aminotetralin | (R)-A-5,6-DTN |

| (R)-6,7-dihydroxy-2-aminotetralin | (R)-A-6,7-DTN |

| (R)-7-hydroxy-2-(dipropylamino)tetralin | (R)-7-OH-DPAT |

| Dopamine | Dopamine |

Impact of Alkyl Chain Length and Branching

The nature of the N-alkyl substituents on the 2-aminotetralin scaffold plays a critical role in modulating the affinity and selectivity of these ligands for dopamine receptors. For 7-hydroxy-2-(dialkylamino)tetralin derivatives, the length and branching of the alkyl chains can significantly influence their binding potency.

Studies on a series of N-substituted 2-aminotetralins have demonstrated that N-ethyl or N-propyl substitutions often result in the most potent dopamine (DA) and 5-hydroxytryptamine (5-HT) receptor agonists. researchgate.net For instance, in monophenolic 2-aminotetralins, the highest potency for central dopaminergic effects is observed in the 5-hydroxy isomer, particularly with N,N-di-n-propyl substitution. uni-duesseldorf.de This highlights the positive effect of n-propyl groups on dopamine-like activity, as the primary amino and N,N-dimethyl homologs are often inert. uni-duesseldorf.de

In the context of linearly fused trans-octahydrobenzo[f]quinolines, which are structurally related to aminotetralins, compounds with an n-propyl or smaller alkyl group exhibit good functional activity. However, the introduction of an alkyl group larger than n-propyl leads to a complete loss of activity, suggesting the presence of a small alkyl-binding pocket in the receptor. nih.gov Conversely, for angularly fused 7-hydroxy compounds, alkyl groups larger than n-propyl, such as n-butyl, have been shown to enhance affinity, indicating an additional "large" alkyl-binding site in the D2 receptor. nih.gov

The following table presents the binding affinities (Ki) of various N-substituted r-7-Monohydroxy aminotetralin analogs at dopamine D2 and D3 receptors.

Nitrogen Substitution Effects on Inhibitory Potency

The nitrogen atom of the aminotetralin scaffold is a crucial pharmacophoric feature, and its substitution pattern significantly impacts inhibitory potency. A basic nitrogen is generally considered essential for interaction with a highly conserved aspartic acid residue in the binding pocket of aminergic G-protein coupled receptors (GPCRs). scispace.com

In a series of 2-(alkylamino)tetralins related to 8-hydroxy-2-(di-n-propylamino)tetralin, N-ethyl or N-propyl substitutions yielded the most potent agonists. researchgate.net The N,N-di-n-propyl substituted 7-hydroxy-2-aminotetralin (7-OH-DPAT) is a well-known potent dopamine D3 receptor agonist. nih.govmdpi.com The enantiomers of monohydroxy-2-aminotetralin derivatives exhibit stereoselectivity, with the (+)-enantiomer of 7-OH-DPAT being 2 to 3 times more potent than the racemic mixture in inhibiting dopamine neuron firing. nih.gov The less potent enantiomers of 7-OH substituted derivatives, such as S(-)-7-OH-DPAT, still show weak agonistic activity at dopamine autoreceptors. researchgate.net

The introduction of bulkier substituents on the nitrogen can have varied effects. For instance, in a series of N-(1-alkyl) substituted pyrrolidinyl derivatives, increasing the bulkiness of the N-(1-alkyl) substituent was found to have no effect on pharmacologic selectivity, increase affinity at D3 receptors, or decrease affinity at D2 receptors. researchgate.net

Conformational Analysis and Molecular Recognition

Bioactive Conformations of Aminotetralin Scaffolds

The aminotetralin scaffold is considered a semi-rigid analogue of dopamine, and its conformation plays a key role in receptor binding and activation. researchgate.net These compounds can exist in different rotameric forms, with the α- and β-rotamers corresponding to different spatial arrangements of the phenethylamine (B48288) side chain of dopamine. nih.gov The 7-hydroxy-2-aminotetralin derivatives are considered to represent the β-rotamer of dopamine. nih.gov

Studies on structurally constrained analogues have revealed that for phenolic octahydrobenzo[g]- and octahydrobenzo[f]quinolines, only compounds with a trans ring fusion are active. nih.gov This suggests that a specific geometric arrangement of the fused ring system is necessary for proper interaction with the receptor. Molecular dynamics simulations of agonist-bound D3 receptors, including 7-OH-DPAT, have shown that the N-terminus of the receptor can form a "lid-like" conformation over the binding cavity. nih.gov

Computational Approaches to Conformational Energy

Computational methods are instrumental in understanding the conformational preferences and energetic landscapes of aminotetralin derivatives. Molecular mechanics (MMP2) calculations, along with NMR spectroscopy and X-ray crystallography, have been used to study the conformational preferences of C1- and C3-methyl-substituted derivatives of 7-OH-DPAT. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are widely used to investigate the binding modes and conformational changes of ligands and receptors upon complex formation. nih.govnih.gov For instance, MD simulations have been employed to refine homology models of dopamine D2 and D3 receptors and to study the interactions of ligands like 7-OH-DPAT. nih.gov These studies can provide insights into the binding energy and the stability of different ligand-receptor complexes. mdpi.com Docking studies of 7-OH-DPAT into D2 and D3 receptor models have helped to identify key interactions and differentiate the binding pockets of these highly homologous receptors. mdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the structural properties of compounds with their biological activities. mdpi.com While extensive SAR studies have been conducted on aminotetralin derivatives, detailed QSAR models specifically for r-7-Monohydroxy aminotetralin are not extensively reported in the provided literature. However, the principles of QSAR can be applied to the existing data to understand the key structural determinants of activity.

For a series of dopamine agonists, including 7-hydroxy-dipropylaminotetralin, a good correlation was found between their D3 agonist capability and their potency in certain behavioral models. mdpi.com This suggests that the structural features contributing to D3 agonism are quantifiable and can be predictive of in vivo effects. A 3D-QSAR study on a series of fused benzazepine dopamine D3 receptor antagonists highlighted the importance of steric and electrostatic fields in determining antagonist potency. mdpi.com Although focused on antagonists, this study underscores the utility of 3D-QSAR in defining the spatial and electronic requirements for ligand binding at the D3 receptor, which would also be applicable to agonists like r-7-Monohydroxy aminotetralin.

Hybrid Ligand Design and Structure-Activity Modulation

A promising strategy in drug design is the creation of hybrid molecules that combine pharmacophoric elements from different classes of ligands. This approach has been successfully applied to 7-hydroxy-2-aminotetralin derivatives to develop novel ligands with enhanced affinity and selectivity for dopamine receptors.

One such approach involves combining the 2-aminotetralin scaffold with an arylpiperazine moiety, connected by a suitable linker. researchgate.netnih.gov A series of 7-hydroxy-2-[N-alkyl-(N-(4-phenylpiperazine)-alkyl)amino]tetralins was developed, and it was found that a four-methylene butyl linker produced very potent compounds for both D2 and D3 receptors. nih.gov Further optimization of this template led to novel compounds with 50- to 100-fold selectivity for the D3 receptor. nih.gov

The binding data for some of these hybrid compounds reveals the significant impact of this design strategy on receptor affinity. nih.govresearchgate.net

Interestingly, the hybrid constrained version of 7-hydroxy-trans-octahydrobenzo[f]-quinolin-7-ol (compound 8) showed significantly higher affinity compared to its non-hybrid counterpart (compound 1), indicating a favorable contribution from the piperazine (B1678402) fragment to receptor binding. nih.gov This suggests that the piperazine moiety may engage in additional beneficial interactions within the receptor binding site. nih.gov

Strategic Combination with Piperazine Fragments

The piperazine ring is a common scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous drugs acting on the central nervous system. mdpi.comijrrjournal.com Its incorporation into new molecular structures is a widely used strategy to improve pharmacodynamic and pharmacokinetic profiles, such as solubility and bioavailability. mdpi.com In the context of 7-Monohydroxy aminotetralin, a hybrid approach has been employed, linking the aminotetralin structure with a substituted piperazine fragment. researchgate.net This strategy aimed to generate potent and selective agonists for dopamine D2 and D3 receptors. researchgate.net

The rationale for this combination stems from the established roles of both moieties. The aminotetralin portion is a known dopamine agonist, while the piperazine fragment, often substituted with an aryl group, can interact with various neurotransmitter receptors. ijrrjournal.comresearchgate.net The combination of these two fragments into a single hybrid molecule has led to the discovery of ligands with high affinity, particularly showing preference for the D3 receptor subtype. researchgate.net Early SAR studies on these hybrid compounds confirmed that they could act as potent and selective agonists at the D3 receptor. researchgate.net

Optimization of Linker Length and Heteroatom Placement

A critical factor in the design of these hybrid molecules is the linker that connects the aminotetralin core to the piperazine fragment. SAR studies have demonstrated that the length and composition of this linker are crucial for both potency and selectivity at the D3 receptor. researchgate.net

Research involving a series of hybrid compounds based on 7-hydroxy-DPAT (a related aminotetralin) explored variations in the linker. researchgate.net For instance, a comparison between compounds with a two-methylene linker versus a four-methylene linker revealed significant differences in receptor affinity and selectivity. One study showed that a catechol derivative with a two-methylene linker (compound 6e) had higher affinity and greater selectivity for D3 over D2 receptors compared to a similar compound with a four-methylene linker (compound 6f). researchgate.net This highlights that an optimal, shorter linker length can better position the pharmacophoric elements for effective interaction with the receptor binding site.

The placement of heteroatoms, such as the hydroxyl group on the aminotetralin ring, is also a key determinant of activity. The position of this phenolic hydroxyl group has been varied to create positional isomers and study the impact on receptor binding. researchgate.net The 7-position hydroxyl has been a focus of these studies. The substitution of a hydroxyl group for an amino group is a well-known bioisosteric replacement that can mimic tautomeric forms and influence binding affinity. u-tokyo.ac.jpscribd.com The ability of such functional groups to act as hydrogen bond donors or acceptors is critical for their interaction with biological targets. u-tokyo.ac.jp Furthermore, modifications such as replacing a hydroxyl with a methoxy (B1213986) group can alter properties like redox potential and conformational angles, which in turn affects biological function. science.gov

The following table summarizes the binding affinities of selected aminotetralin-piperazine hybrids, illustrating the effects of linker length and hydroxyl group placement.

| Compound | Linker Length (n) | Hydroxyl Position | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| 6e | 2 | 3,4-(catechol) | 15.2 | 0.3 | 50.6 |

| 6f | 4 | 3,4-(catechol) | 25.6 | 3.41 | 7.51 |

Data sourced from a study on aminotetralin-piperazine hybrids. researchgate.net Ki values represent the inhibition constant, a measure of binding affinity.

Pharmacophore Modeling and Ligand Efficiency

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govdoaj.org This approach is instrumental in drug discovery for screening large chemical libraries and designing new molecules with improved potency and selectivity. nih.gov

Identification of Essential Pharmacophoric Features

For the aminotetralin-piperazine hybrids, pharmacophore models help to define the key structural features that govern their interaction with dopamine receptors. A typical pharmacophore model for these ligands would include:

Aromatic/Hydrophobic regions: Corresponding to the phenyl ring of the aminotetralin and the aryl substituent on the piperazine. researchgate.net

Hydrogen Bond Donor: The phenolic hydroxyl group on the aminotetralin ring is a critical hydrogen bond donor. researchgate.netu-tokyo.ac.jp

Positive Ionizable Feature: The basic nitrogen atom in the aminotetralin or piperazine ring, which is protonated at physiological pH. ijrrjournal.com

The spatial relationship between these features, dictated by the aminotetralin scaffold and the linker, is paramount for high-affinity binding. researchgate.net Ligand efficiency (LE) is another important metric in drug design, which relates the binding affinity of a compound to its size (typically the number of heavy atoms). pensoft.net It helps in identifying compounds that have a good balance of potency and molecular size, avoiding the tendency of scoring functions to overpredict larger compounds. pensoft.net By optimizing the linker length and substituent patterns based on pharmacophore models and ligand efficiency calculations, researchers can refine the design of r-7-Monohydroxy aminotetralin derivatives to achieve desired pharmacological profiles. researchgate.netpensoft.net

Neuropharmacological Characterization of R 7 Monohydroxy Aminotetralin and Analogues

Dopamine (B1211576) Receptor Subtype Affinity and Selectivity

The interaction of r-7-Monohydroxy aminotetralin with dopamine receptors is defined by its binding affinity and functional activity at the various subtypes, particularly the D1-like (D1, D5) and D2-like (D2, D3, D4) families.

D1 Receptor Interactions

Interactions of r-7-Monohydroxy aminotetralin with the D1 dopamine receptor are significantly weaker compared to its affinity for the D2-like receptor family. Research indicates that the effects induced by this compound are generally not mediated by D1 receptors. For instance, rotational behavior induced by 7-OH-DPAT in animal models is not blocked by D1-like receptor antagonists, suggesting a lack of significant D1 receptor involvement in its primary mechanism of action. documentsdelivered.com

D3 Receptor Preferential Activity and Ligand Development

The most notable characteristic of r-7-Monohydroxy aminotetralin is its preferential agonist activity at the D3 dopamine receptor. wikipedia.orgnih.gov It exhibits a higher affinity for the D3 subtype compared to the D2 subtype. guidetopharmacology.org This selectivity has made (R)-7-OH-DPAT a valuable pharmacological tool for investigating the specific functions of the D3 receptor, which is primarily expressed in limbic areas of the brain. The development of ligands with high affinity and selectivity for the D3 receptor, such as heterocyclic analogues of 2-aminotetralins, has been an active area of research aiming to understand the therapeutic potential of targeting this receptor. nih.govnih.gov Chronic stimulation of the D3 receptor with 7-OH-DPAT has been shown to induce cell proliferation and promote the expression of dopaminergic neurons in animal models. nih.gov

Comparative Affinity Ratios (D2/D3 Selectivity)

The selectivity of aminotetralin derivatives for the D3 receptor over the D2 receptor is a critical factor in their pharmacological classification. For (R)-7-OH-DPAT, the affinity for the D3 receptor is substantially higher than for the D2 receptor, resulting in a significant selectivity ratio. This preference is a defining feature that distinguishes it from other non-selective dopamine agonists. The development of novel aminotetralin analogues has focused on optimizing this D2/D3 selectivity to create more specific pharmacological probes and potential therapeutic agents. acs.orgmdpi.com

| Compound | D2 Receptor | D3 Receptor | D2/D3 Selectivity Ratio |

|---|---|---|---|

| (+/-)-7-OH-DPAT | 142 - 202 | 0.8 - 2.5 | ~57-252 |

| (R)-(+)-7-OH-DPAT | 25 | 0.5 | 50 |

| (S)-(-)-7-OH-DPAT | 4600 | 29 | 158 |

Modulation of Dopamine Autoreceptors

Dopamine autoreceptors, which are typically of the D2 or D3 subtype located on the presynaptic terminals of dopaminergic neurons, play a crucial role in regulating the synthesis and release of dopamine. Agonists at these receptors inhibit dopamine release, providing a negative feedback mechanism.

Agonistic and Antagonistic Effects on Dopamine Release

(R)-7-OH-DPAT acts as a potent agonist at dopamine autoreceptors, leading to a reduction in dopamine release. nih.gov Studies using techniques like fast cyclic voltammetry have demonstrated that 7-OH-DPAT potently inhibits electrically stimulated dopamine release in brain regions such as the nucleus accumbens. nih.govnih.gov This inhibitory effect is thought to be mediated through its action on both D2 and D3 autoreceptors. nih.gov Interestingly, investigations have revealed that both the R(+) and the less potent S(-) enantiomers of 7-OH-DPAT exhibit agonistic activity at dopamine autoreceptors, both capable of decreasing dopamine release. This suggests that both configurations of the 7-hydroxy-substituted aminotetralin can bind to and activate the autoreceptor.

The inhibition of dopamine release by 7-OH-DPAT has been shown to be biphasic, with a high-affinity component potentially corresponding to D3 autoreceptor activation and a low-affinity component corresponding to D2 autoreceptor activation. nih.gov This dual action underscores the compound's complex interaction with the mechanisms governing dopamine neurotransmission.

| Compound | Effect on Dopamine Release | Receptor Target |

|---|---|---|

| (R)-(+)-7-OH-DPAT | Inhibition (Agonist) | Presynaptic D2/D3 Autoreceptors |

| (S)-(-)-7-OH-DPAT | Weak Inhibition (Agonist) | Presynaptic D2/D3 Autoreceptors |

| (+/-)-7-OH-DPAT | Potent Inhibition (Agonist) | Presynaptic D2/D3 Autoreceptors |

Interactions with Other G-Protein Coupled Receptors (GPCRs)

The neuropharmacological profile of r-7-Monohydroxy aminotetralin extends beyond its well-documented effects on dopamine receptors, encompassing interactions with other G-protein coupled receptors (GPCRs). This section delineates its properties as a ligand for serotonin (B10506) 5-HT1A receptors, its relationship with adrenoceptors and opioid receptors, and clarifies its lack of interaction with other targets such as Anaplastic Lymphoma Kinase (ALK).

r-7-Monohydroxy aminotetralin, also identified as 7-OH-DPAT, interacts with serotonin 5-HT1A receptors, though it displays a more pronounced affinity for dopamine D2-like receptors. Its engagement with 5-HT1A receptors is characterized by a comparatively lower potency.

Investigations into the enantiomers of 7-OH-DPAT have revealed that both the (+)- and (-)-isomers possess considerable efficacy at human 5-HT1A receptors. This has been substantiated through [35S]GTPγS binding assays, which serve as a functional measure of G-protein activation subsequent to receptor binding. The (+)-isomer of 7-OH-DPAT has demonstrated a 20-fold weaker affinity for 5-HT1A receptors relative to its affinity for human dopamine D3 receptors. This disparity in affinity aligns with in vivo findings, where larger doses of (+)-7-OH-DPAT were necessary to suppress neuronal firing in the dorsal raphe nucleus (an area abundant in 5-HT1A autoreceptors) compared to the doses required to influence dopamine neurons within the ventral tegmental area. nih.gov

The (-)-isomer of 7-OH-DPAT exhibited even lower selectivity, with a mere 5-fold preference for D3 receptors over 5-HT1A sites. nih.gov Despite the lower affinity, the functional activity of these isomers at 5-HT1A receptors is noteworthy, as indicated by their efficacy in the [35S]GTPγS binding assay. nih.gov

Table 1: Functional Efficacy of r-7-Monohydroxy aminotetralin Isomers at Human 5-HT1A Receptors

| Compound | Efficacy (% Maximal Stimulation relative to 5-HT) |

| (+)-7-OH-DPAT | 76% |

| (-)-7-OH-DPAT | 53% |

Based on the reviewed scientific literature, there is a notable absence of specific research data concerning the direct interaction of r-7-Monohydroxy aminotetralin with either α- or β-adrenoceptor subtypes. While its structural analog, 8-OH-DPAT, has been shown to exhibit some activity at α2-adrenoceptors, these findings cannot be reliably extrapolated to r-7-Monohydroxy aminotetralin. fda.gov Consequently, its binding affinities and functional activities at adrenoceptors remain uncharacterized.

Although the broader class of aminotetralin derivatives has been a subject of investigation for opioid receptor affinity, specific binding and functional data for r-7-Monohydroxy aminotetralin at the mu (μ), delta (δ), and kappa (κ) opioid receptor subtypes are not available in the current body of scientific literature. A study examining the influence of 7-OH-DPAT on morphine-induced place preference posited that its modulatory effects are likely mediated through its interaction with the dopaminergic system, rather than a direct action on opioid receptors. nih.gov In the absence of direct binding assays or functional studies, the selectivity profile of r-7-Monohydroxy aminotetralin for opioid receptors has not been determined.

The existing scientific literature provides no evidence to indicate that r-7-Monohydroxy aminotetralin interacts with Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase, and the chemical classes of molecules that typically function as ALK inhibitors are structurally dissimilar to aminotetralin derivatives. semanticscholar.orgnih.gov Research in the field of ALK inhibitors is predominantly centered on particular small molecules and macrocycles designed for oncological applications. semanticscholar.org Therefore, ALK is not regarded as a pharmacological target for r-7-Monohydroxy aminotetralin.

Mechanisms of Receptor Activation and Signal Transduction

The principal mechanism of action for r-7-Monohydroxy aminotetralin as a dopamine D2-like receptor agonist is centered on its ability to activate G-protein coupled receptors (GPCRs). Specifically, dopamine D2-like receptors are established to couple with the Gi/o family of G-proteins.

Scientific evidence supports the functional coupling of dopamine D2-like receptors to Gz proteins, which are part of the Gi/o family. The administration of 7-OH-DPAT has been observed to elicit physiological responses, such as hypothermia, which are markedly diminished in animal models deficient in the Gαz subunit. This suggests that the downstream signaling cascade initiated by 7-OH-DPAT at D2-like receptors is, at a minimum, partially mediated through the activation of Gz proteins. The activation of these G-proteins results in the inhibition of adenylyl cyclase, which subsequently lowers the intracellular concentration of cyclic AMP (cAMP).

Furthermore, in the context of its activity at the 5-HT1A receptor, 7-OH-DPAT has been demonstrated to stimulate the binding of [35S]GTPγS to cell membranes expressing these receptors. nih.gov This provides direct confirmation of its capacity to induce a conformational change in the receptor that promotes the binding and activation of G-proteins, the inaugural step in the intracellular signaling cascade that ultimately modulates neuronal activity. nih.gov

Adenylate Cyclase Regulation

R-7-Monohydroxy aminotetralin (7-OH-DPAT) exerts its influence on intracellular signaling cascades primarily through its interaction with dopamine D₂-like receptors, exhibiting a notable selectivity for the D₃ receptor subtype. wikipedia.orgwikipedia.org Dopamine receptors are G protein-coupled receptors (GPCRs), and the D₂-like family, which includes D₂, D₃, and D₄ receptors, is predominantly coupled to the Gαi/o class of G-proteins. wikipedia.orgwikipedia.org

The activation of the D₃ receptor by an agonist such as r-7-Monohydroxy aminotetralin initiates a conformational change in the receptor, leading to the activation of its associated Gαi/o protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o subunit then dissociates from its βγ partners and directly interacts with and inhibits the enzyme adenylate cyclase. wikipedia.orgwikipedia.orgfrontiersin.org

Adenylate cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes. By inhibiting adenylate cyclase, the activation of D₃ receptors by r-7-Monohydroxy aminotetralin leads to a decrease in the intracellular concentration of cAMP. wikipedia.orgfrontiersin.org This reduction in cAMP levels subsequently affects the activity of downstream effectors like Protein Kinase A (PKA), thereby altering gene transcription and the function of various cellular proteins. While the primary coupling of D₃ receptors is inhibitory, some studies suggest they may also couple to Gs proteins under specific cellular conditions. researchgate.net Research in human neuroblastoma SH-SY5Y cells has shown that the human D₃ receptor can efficiently couple to Gαo subtypes to inhibit forskolin-stimulated cAMP production. nih.gov

Impact on Neurotransmitter Biosynthesis and Release Pathways

R-7-Monohydroxy aminotetralin significantly modulates the synthesis and release of dopamine through its action on presynaptic D₂ and D₃ autoreceptors.

Neurotransmitter Biosynthesis: The biosynthesis of dopamine begins with the conversion of the amino acid L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in this pathway. nih.govmdpi.com R-7-Monohydroxy aminotetralin has been shown to inhibit dopamine synthesis by acting on these autoreceptors, which leads to a reduction in the activity of tyrosine hydroxylase. nih.gov

In vitro studies have demonstrated that r-7-Monohydroxy aminotetralin directly inhibits tyrosine hydroxylase activity. nih.gov Furthermore, in vivo research in rat models confirms this inhibitory effect, showing a dose-dependent reduction in the accumulation of DOPA in both extrapyramidal and limbic brain regions. nih.gov This indicates that activation of D₃ and D₂ autoreceptors by r-7-Monohydroxy aminotetralin initiates a negative feedback loop that slows down the production of new dopamine. nih.govnih.gov

| Parameter | Tissue/Model | Value |

|---|---|---|

| IC₅₀ (Tyrosine Hydroxylase Inhibition) | In Vitro (Rat extrapyramidal and limbic tissue) | 0.6-0.7 µM |

| ID₅₀ (DOPA Accumulation Inhibition) | In Vivo (Autoreceptor model) | 4.8-6.4 mg/kg |

| ID₅₀ (DOPA Accumulation Inhibition) | In Vivo (Postsynaptic model - Limbic) | 10 mg/kg |

| ID₅₀ (DOPA Accumulation Inhibition) | In Vivo (Postsynaptic model - Striatum) | 29 mg/kg |

Neurotransmitter Release: R-7-Monohydroxy aminotetralin also potently inhibits the release of dopamine from nerve terminals. This effect is mediated by the activation of presynaptic D₂ and D₃ autoreceptors located on dopaminergic neurons. Studies using fast cyclic voltammetry in slices of the rat nucleus accumbens have shown that r-7-Monohydroxy aminotetralin inhibits electrically stimulated dopamine release in a concentration-dependent manner. nih.gov

The inhibition of dopamine release by r-7-Monohydroxy aminotetralin is notably biphasic. nih.gov A high-affinity component of this inhibition is attributed to its action on D₃ receptors, while a lower-affinity component is thought to reflect its activation of D₂ autoreceptors. nih.gov This dual action allows it to modulate dopamine release across a range of concentrations. The compound has shown efficacy in inhibiting the firing of dopamine neurons in both the substantia nigra pars compacta (A9) and the ventral tegmental area (A10), with the (+)-enantiomer being two to three times more potent than the racemic mixture. nih.gov However, studies have indicated a lack of significant regional selectivity between the mesolimbic (nucleus accumbens) and nigrostriatal (caudate-putamen) dopamine systems in its inhibitory effects on neuronal firing. nih.gov

| Compound Form | Brain Region | ED₅₀ (Inhibition of Firing) |

|---|---|---|

| (+/-)-7-OH-DPAT (Racemic) | Substantia Nigra (A9) | 3.5 µg/kg |

| (+/-)-7-OH-DPAT (Racemic) | Ventral Tegmental Area (A10) | 3.9 µg/kg |

| (+)-7-OH-DPAT (Active Enantiomer) | Substantia Nigra (A9) | 1.2 µg/kg |

| (+)-7-OH-DPAT (Active Enantiomer) | Ventral Tegmental Area (A10) | 1.7 µg/kg |

Advanced Research Methodologies in Aminotetralin Pharmacology

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. These assays typically involve incubating a radiolabeled ligand with a tissue preparation containing the receptor of interest and then measuring the amount of radioactivity bound to the receptors.

Radioligand displacement assays are a common method to determine the binding affinity of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor. In the study of R-7-OH-DPAT, tritiated ([3H]) ligands such as [3H]spiperone and [3H]dopamine have been employed.

Studies utilizing [3H]spiperone, a well-known D2-like receptor antagonist radioligand, have been instrumental in characterizing the binding profile of R-7-OH-DPAT at both D2 and D3 dopamine (B1211576) receptors. For instance, competitive binding assays with [3H]spiperone have been used to determine the inhibition constant (Ki) of R-7-OH-DPAT at these receptor subtypes, providing a quantitative measure of its binding affinity. nih.govnih.gov

Similarly, [3H]dopamine, the endogenous agonist radioligand, can be used in displacement studies to understand how R-7-OH-DPAT interacts with the agonist binding site of dopamine receptors. The R-(+)-isomer of 7-OH-DPAT has demonstrated a significantly higher affinity for cloned human dopamine D3 receptors (Ki = 0.57 nM) as compared to D2 receptors, with a more than 200-fold difference in affinity. nih.gov The S-(-)-enantiomer showed considerably lower affinity for both receptor subtypes. nih.gov

It has also been noted that [3H]-(+)-7-OH-DPAT itself can be used as a radioligand. It labels the D3 receptor with high affinity (Kd of about 0.5 nM) in a guanine nucleotide-insensitive manner. nih.gov In the presence of magnesium chloride, it can also label the D2 receptor with high affinity (Kd of 3.6 nM). nih.gov

Table 1: Binding Affinity of R-7-OH-DPAT at Dopamine Receptor Subtypes

| Receptor Subtype | Radioligand | Affinity (Ki/Kd) |

|---|---|---|

| Human Dopamine D3 | - | 0.57 nM (Ki) nih.gov |

| Human Dopamine D2 | - | >114 nM (Ki) nih.gov |

| CHO-expressed D3 | [3H]7-OH-DPAT | ~0.5 nM (Kd) nih.gov |

| CHO-expressed D2 | [3H]7-OH-DPAT | 3.6 nM (Kd) nih.gov |

Computational Chemistry and Structural Biology Approaches

Computational chemistry and structural biology provide valuable insights into the molecular interactions between a ligand and its receptor. These approaches can help to rationalize observed structure-activity relationships and guide the design of new, more selective compounds.

Molecular modeling studies have been used to understand the structural features that determine the selectivity of dopamine receptor agonists for D1 versus D2 receptors. researchgate.net While not exclusively focused on R-7-OH-DPAT, these studies create pharmacophore models that can be used to predict the affinity of compounds like 7-OH-DPAT. researchgate.net Such models help in understanding the key interaction points within the receptor's binding pocket. The conformation of various monohydroxy-2-aminotetralin isomers, including the positional isomer of 7-OH-DPAT, has been studied to understand their binding to dopamine receptors, highlighting the importance of the hydroxyl group's position for receptor interaction. nih.gov

Comparative Pharmacological Profiling Techniques

To fully understand the pharmacological uniqueness of r-7-Monohydroxy aminotetralin, it is essential to compare its binding and functional profile with that of other well-characterized dopamine receptor ligands. This is achieved through a variety of in vitro and in vivo techniques.

The pharmacological profile of r-7-Monohydroxy aminotetralin reveals a notable selectivity for the D3 dopamine receptor. wikipedia.org In binding assays, it demonstrates a higher affinity for the D3 receptor compared to the D2 receptor. nih.gov This selectivity is a key feature that distinguishes it from many other dopamine agonists. For example, while it shares agonistic properties with compounds like PD128,907, the nuances of their receptor interactions and downstream signaling can differ. drugbank.comnih.gov

Below is a data table comparing the binding affinities (Ki values) of r-7-Monohydroxy aminotetralin with other standard dopamine agonists at human D2 and D3 receptors.

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| r-7-Monohydroxy aminotetralin | 143 | 2.27 |

| Quinpirole | 435 | 1.8 |

| Pramipexole | 290 | 1.9 |

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY. Ki values represent the concentration of the ligand that binds to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

It is also important to note that while r-7-Monohydroxy aminotetralin has a high affinity for dopamine receptors, it exhibits low affinity for serotonin (B10506) receptors, which is in contrast to its structural isomer, 8-OH-DPAT, a well-known 5-HT1A receptor agonist. wikipedia.org This distinction in receptor selectivity underscores the importance of the position of the hydroxyl group on the tetralin ring in determining the pharmacological profile.

Broader Research Applications and Future Perspectives in Aminotetralin Derivative Development

Strategies for Enhanced Receptor Subtype Selectivity

A primary challenge in developing drugs that act on neurotransmitter systems is the high degree of similarity (homology) among receptor subtypes, such as those in the dopamine (B1211576) D2-like family (D2, D3, D4) or the serotonin (B10506) 5-HT1 family. acs.orgnih.gov This homology can lead to off-target effects. Consequently, a major goal in medicinal chemistry is to design ligands with high selectivity for a single receptor subtype, which is believed to result in more targeted therapies with fewer side effects.

Several strategies are employed to enhance the receptor subtype selectivity of aminotetralin derivatives:

Stereochemistry: The spatial arrangement of atoms is a critical determinant of a ligand's interaction with its receptor. For 7-OH-DPAT, the enantiomers show marked stereoselectivity for dopamine receptors. The (+)-isomer binds with 20-fold greater potency to human D3 receptors than the (-)-isomer. nih.gov This stereospecificity is a key feature for dopamine receptor interactions, more so than for serotonin 5-HT1A receptors. nih.gov

Structural and Substituent Modification: Altering the aminotetralin scaffold by adding or modifying chemical groups at specific positions can dramatically influence receptor selectivity.

C(5) Position Substitutions: Research on 5-substituted-2-aminotetralins (5-SATs) has shown that the nature of the substituent at the C(5) position can switch a compound's activity. For example, certain 5-SAT analogues can act as agonists at the α2A-adrenergic receptor while simultaneously acting as inverse agonists at the α2C subtype, a novel and potentially beneficial pharmacological profile. nih.govacs.org

C(2)-Amine Substitutions: The amine group at the C(2) position is another key site for modification. Altering the substituents on the nitrogen atom can exploit subtle differences in the binding pockets of receptor subtypes. For instance, in the 5-HT1 receptor family, a larger pyrrolidine (B122466) group on the C(2) amine can increase affinity and potency for the 5-HT1A receptor over the 5-HT1B and 5-HT1D subtypes by engaging a more spacious area within the 5-HT1A receptor's binding site. nih.gov

The table below summarizes research findings on how specific modifications to the aminotetralin scaffold influence receptor selectivity.

| Modification Site | Structural Change | Receptor Target(s) | Effect on Selectivity |

| Chiral Center | Isolation of (+) vs (-) enantiomer | Dopamine D3 Receptor | (+)-7-OH-DPAT shows 20-fold higher potency for D3 receptors compared to the (-)-isomer. nih.gov |

| C(5) Position | Addition of various substituents | α2A/α2C Adrenergic Receptors | Can create ligands that are agonists at α2A while being inverse agonists at α2C. nih.govacs.org |

| C(2) Amine Group | Pyrrolidine vs. Dimethylamine moiety | 5-HT1A vs. 5-HT1B/1D Receptors | The larger pyrrolidine group enhances selectivity for the 5-HT1A receptor. nih.gov |

Investigation of Bioisosteric Replacements in Aminotetralin Scaffold

Bioisosteric replacement is a fundamental strategy in drug design used to modify a lead compound to improve its potency, selectivity, metabolic stability, or other pharmacokinetic properties. nih.gov This technique involves substituting one atom or functional group with another that possesses similar physical and chemical properties, thereby retaining the desired biological activity. nih.govresearchgate.net The aminotetralin scaffold offers several opportunities for such modifications.

Key areas for bioisosteric replacement in the aminotetralin structure include:

The Hydroxyl Group: The phenolic hydroxyl group on the aromatic ring is often crucial for receptor binding, typically acting as a hydrogen bond donor. Potential bioisosteres could include groups like -NH2, -SH, or even a sulfonamide group, which can mimic its hydrogen bonding capabilities.

The Aromatic Ring: The benzene (B151609) ring of the tetralin system can be replaced with other aromatic or heteroaromatic systems. This "scaffold hopping" can lead to novel chemical entities with improved properties. nih.gov For example, replacing the phenyl ring with a thiophene (B33073) ring has been explored in the design of dopamine D2 and D3 receptor ligands. acs.org

The Amine Group: The basic nitrogen is essential for forming a salt bridge with an acidic residue (typically an aspartate) in the receptor binding pocket. While the nitrogen itself is rarely replaced, the alkyl substituents can be swapped for other groups to alter lipophilicity, size, and conformation. For instance, incorporating the nitrogen into a ring system (e.g., pyrrolidine) can constrain the molecule's conformation, which may enhance selectivity. nih.gov

The following table outlines potential bioisosteric replacements within the aminotetralin scaffold and the rationale for their investigation.

| Original Group | Potential Bioisostere(s) | Rationale |

| Phenolic -OH | Thioamide, Selenoamide, Sulfonamide, Triazole | Mimic hydrogen bonding properties; alter electronic character and metabolic stability. mdpi.comnih.gov |

| Phenyl Ring | Thiophene, Pyrazole, Imidazole, other heterocycles | Alter scaffold geometry, polarity, and potential for new interactions; explore novel chemical space. acs.orgnih.gov |

| Di-n-propylamino | Pyrrolidine, Piperidine, Azepane rings | Constrain molecular conformation to enhance receptor subtype selectivity. nih.gov |

Development of Multi-target Ligands for Complex Neurological Systems

The traditional "one molecule, one target" approach to drug discovery is often insufficient for treating complex neurological diseases like Alzheimer's, Parkinson's, and schizophrenia, which involve the dysfunction of multiple neurotransmitter systems and pathological pathways. nih.govnih.gov This has led to the rise of the multi-target-directed ligand (MTDL) strategy, which aims to design a single chemical entity that can modulate multiple biological targets simultaneously. nih.govnih.gov

The aminotetralin scaffold is an excellent starting point for developing MTDLs due to its inherent ability to interact with several receptor types, particularly within the dopaminergic and serotonergic systems. nih.gov The compound 7-OH-DPAT, with its high affinity for D3 receptors and moderate affinity for D2 and 5-HT1A receptors, can be considered a natural multi-target ligand. nih.govncats.io

The rational design of aminotetralin-based MTDLs involves combining the core aminotetralin pharmacophore with other pharmacophores known to act on different, disease-relevant targets. frontiersin.org For instance, to tackle Alzheimer's disease, one might fuse the aminotetralin structure with a moiety that inhibits acetylcholinesterase (AChE) or prevents the aggregation of amyloid-β peptides. nih.govfrontiersin.org

The table below presents potential MTDL strategies using an aminotetralin core for different complex neurological disorders.

| Neurological Disorder | Primary Aminotetralin Target(s) | Additional Target(s) for MTDL | Therapeutic Rationale |

| Parkinson's Disease | Dopamine D2/D3 Receptors | Monoamine Oxidase B (MAO-B) | Provide symptomatic relief via dopamine agonism while slowing neurodegeneration by inhibiting dopamine breakdown. frontiersin.org |

| Alzheimer's Disease | 5-HT1A/Dopamine Receptors | Acetylcholinesterase (AChE), Amyloid-β aggregation | Address cognitive and behavioral symptoms by modulating serotonin/dopamine and enhancing cholinergic function, while also targeting a core pathological process. nih.govnih.gov |

| Schizophrenia | Dopamine D2/D3 Receptors | 5-HT1A/5-HT2A Receptors | Combine D2/D3 antagonism or partial agonism (for positive symptoms) with serotonin receptor modulation (to address negative symptoms and cognitive deficits). |

| Depression | 5-HT1A Receptors | Serotonin Transporter (SERT) | Create a synergistic antidepressant effect by combining direct agonism at 5-HT1A autoreceptors with the inhibition of serotonin reuptake. |

By carefully selecting target combinations and optimizing the molecular structure, aminotetralin-based MTDLs hold the promise of creating more effective and holistic treatments for multifaceted neurological disorders. nih.govsemanticscholar.org

Q & A

Q. What experimental methods are recommended for optimizing the enzymatic synthesis of r-7-Monohydroxy aminotetralin?

To optimize enzymatic synthesis, focus on parameters such as pH, temperature, substrate concentration, and biocatalyst activity. For example, (S)-aminotransferase derived from Arthrobacter citreous shows maximal activity at pH 7 and 55°C, with a substrate affinity (Km) of 10.4 mM for substituted tetralin derivatives . Kinetic studies should monitor both enzyme-catalyzed product formation and non-enzymatic side reactions (e.g., imine byproduct formation) using HPLC or LC-MS for real-time quantification. Use whole-cell biocatalysts to enhance stability and reusability.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of r-7-Monohydroxy aminotetralin?

Employ a combination of:

- Nuclear Magnetic Resonance (NMR) : For stereochemical confirmation and positional isomer differentiation (e.g., distinguishing 7-OH from 8-OH substitution) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Chiral Chromatography : To ensure enantiomeric purity, as racemization can occur during synthesis .

- X-ray Crystallography : For absolute configuration determination in crystalline derivatives .

Advanced Research Questions

Q. How can structural modifications of r-7-Monohydroxy aminotetralin improve selectivity for dopamine D3 over D2 receptors?

Hybridization strategies and conformational constraints are key:

- Piperazine Hybrids : Introducing a piperazine fragment to the aminotetralin core enhances D3 selectivity by interacting with accessory binding residues (e.g., compound 99 in achieves D3/D2 selectivity ratios >30).

- Conformational Restriction : Cyclizing the aminotetralin moiety into octahydrobenzoquinoline structures reduces flexibility, favoring D3 receptor binding (e.g., trans-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline derivatives show 3-fold higher D3 affinity than non-hybrid analogs) .

- Substituent Tuning : Electron-withdrawing groups at the 5-position of the tetralin ring improve selectivity by altering hydrogen-bonding interactions with Ser192/193 in the D3 receptor .

Q. What methodologies address discrepancies in reported binding affinities of r-7-Monohydroxy aminotetralin across laboratories?

Discrepancies often arise from assay conditions (e.g., radioligand choice, membrane preparation). Standardize protocols by:

- Receptor Source : Use homologous systems (e.g., human D3/D2 receptors expressed in the same cell line).

- Buffer Composition : Control for ions (e.g., Na⁺ reduces agonist affinity at D2 receptors) and pH .

- Data Normalization : Reference affinity values against a common control ligand (e.g., 7-OH-DPAT for D3 assays) .

- Meta-Analysis : Cross-validate data using computational docking to identify binding pose variations .

Q. How can in vivo efficacy of r-7-Monohydroxy aminotetralin analogs be predicted from in vitro data?

Integrate pharmacokinetic (PK) and pharmacodynamic (PD) models:

- Blood-Brain Barrier (BBB) Penetration : Use logP values (>2.5) and P-glycoprotein efflux assays to prioritize analogs with CNS activity .

- Metabolic Stability : Screen for cytochrome P450 (CYP) metabolism using liver microsomes. For example, methylenedioxy substitutions reduce CYP2D6-mediated degradation .

- Behavioral Correlates : Validate in vitro D3 agonism with in vivo rotational asymmetry tests in 6-OHDA-lesioned rats .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.